molecular formula C11H11NO2 B1335074 (2-Methylindol-1-yl)acetic acid CAS No. 86704-55-4

(2-Methylindol-1-yl)acetic acid

Cat. No. B1335074
CAS RN: 86704-55-4
M. Wt: 189.21 g/mol
InChI Key: MGICLRNAZXDKAT-UHFFFAOYSA-N
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Description

(2-Methylindol-1-yl)acetic acid is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is also known by its IUPAC name (2-methyl-1H-indol-1-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of (2-Methylindol-1-yl)acetic acid consists of a 2-methylindol-1-yl group attached to an acetic acid group . The InChI code for this compound is 1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Indole derivatives are considered “privileged structures” as they show high-affinity binding to many receptors .
    • They are important types of molecules and natural products and play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Biotechnology

    • Indole is a signalling molecule produced both by bacteria and plants .
    • In this field, its signalling role between microbes and in particular in the human gut is discussed .
    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Flavour and Fragrance Applications

    • Indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .
  • Natural Colourants

    • Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
  • Therapeutic Potential

    • Derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases .
  • Bacterial Signalling

    • Indole is important in bacterial signalling .
    • Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
  • Antiviral Activity

    • Some indole derivatives have been reported as antiviral agents .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .
  • Anti-inflammatory Activity

    • Indole derivatives possess anti-inflammatory activities .
    • They can be used in the treatment of various inflammatory diseases .
  • Anticancer Activity

    • Indole derivatives have shown promising results in the treatment of cancer .
    • They can inhibit the growth of cancer cells and induce apoptosis .
  • Anti-HIV Activity

    • Some indole derivatives have been found to have anti-HIV properties .
    • They can inhibit the replication of the HIV virus .
  • Antioxidant Activity

    • Indole derivatives also possess antioxidant activities .
    • They can neutralize harmful free radicals in the body .
  • Antimicrobial Activity

    • Indole derivatives have antimicrobial properties .
    • They can inhibit the growth of various bacteria and fungi .
  • Neuroprotective Activity

    • Some indole derivatives have been found to have neuroprotective properties .
    • They can protect nerve cells from damage and degeneration .
  • Antidiabetic Activity

    • Indole derivatives have been reported to have antidiabetic activities .
    • They can help regulate blood sugar levels and manage diabetes .
  • Antimalarial Activity

    • Some indole derivatives have been found to have antimalarial properties .
    • They can inhibit the growth of malaria parasites .
  • Antitubercular Activity

    • Indole derivatives have been reported to have antitubercular activities .
    • They can inhibit the growth of Mycobacterium tuberculosis .
  • Antifungal Activity

    • Some indole derivatives have been found to have antifungal properties .
    • They can inhibit the growth of various fungi .
  • Antiparasitic Activity

    • Indole derivatives have been reported to have antiparasitic activities .
    • They can inhibit the growth of various parasites .

properties

IUPAC Name

2-(2-methylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGICLRNAZXDKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389582
Record name (2-Methyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylindol-1-yl)acetic acid

CAS RN

86704-55-4
Record name (2-Methyl-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Toniolo, GM Bonora, IF Lüscher… - … Journal of Peptide …, 1984 - Wiley Online Library
… chloride in the presence of lhydroxybenzotriazole and removal of the Nps group from the fully protected peptides by rhodanide in the presence of 2-methylindol-1 -yl-acetic acid (1 5) …
Number of citations: 8 onlinelibrary.wiley.com

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